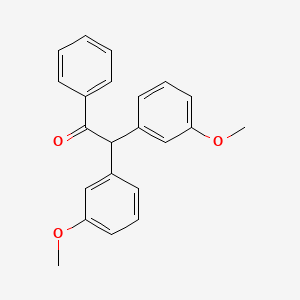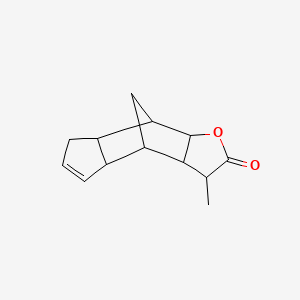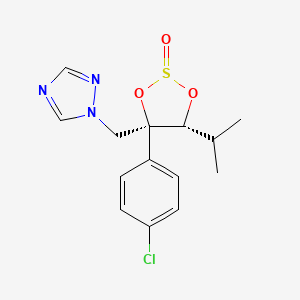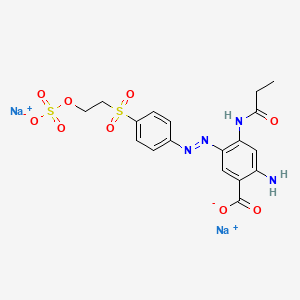
Eremofortin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eremofortin D is a secondary metabolite produced by the mold Penicillium roqueforti. This compound is part of a group of eremofortins, which are known for their presence in blue-veined cheeses such as Roquefort, Gorgonzola, and Stilton . This compound is a tricyclic byproduct formed during the biosynthesis of PR-toxin, another significant metabolite produced by Penicillium roqueforti .
Preparation Methods
Eremofortin D can be synthesized through various methods. One common approach involves the biosynthesis pathway of Penicillium roqueforti, where eremofortin B undergoes epoxidation to form DAC-eremofortin A, which is then acetylated to produce eremofortin A. Eremofortin A is subsequently oxidized to eremofortin C, with this compound being formed as a byproduct . Industrial production methods typically involve the cultivation of Penicillium roqueforti under controlled conditions to maximize the yield of this compound and other related metabolites .
Chemical Reactions Analysis
Eremofortin D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions include eremofortin A, eremofortin B, and PR-toxin . The specific conditions for these reactions vary, but they generally involve moderate temperatures and controlled pH levels to ensure optimal yields .
Scientific Research Applications
Eremofortin D has several scientific research applications. In chemistry, it is used as a model compound to study the biosynthesis pathways of secondary metabolites in fungi . In biology, it serves as a tool to investigate the interactions between fungi and their environments, particularly in the context of food spoilage and preservation . In medicine, this compound is studied for its potential toxicological effects and its role in the production of PR-toxin, which has implications for food safety . Industrially, this compound is relevant in the production of blue-veined cheeses, where it contributes to the characteristic flavor and aroma of these products .
Mechanism of Action
The mechanism of action of eremofortin D involves its interaction with various enzymes and molecular targets within the fungal cells. It is believed to play a role in the regulation of secondary metabolism pathways, particularly those involved in the biosynthesis of PR-toxin . The exact molecular targets and pathways are still under investigation, but it is known that this compound can influence the activity of cytochrome P450 enzymes and other oxidoreductases .
Comparison with Similar Compounds
Eremofortin D is similar to other eremofortins, such as eremofortin A, eremofortin B, and eremofortin C . These compounds share a common biosynthetic pathway and are often found together in cultures of Penicillium roqueforti . this compound is unique in its tricyclic structure, which distinguishes it from the other eremofortins . This structural uniqueness contributes to its specific chemical properties and biological activities .
Properties
CAS No. |
60048-74-0 |
|---|---|
Molecular Formula |
C17H24O6 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
[(1R)-8-hydroxy-1,5,15-trimethyl-4,7,12-trioxapentacyclo[8.5.0.03,5.03,8.011,13]pentadecan-14-yl] acetate |
InChI |
InChI=1S/C17H24O6/c1-8-11(21-9(2)18)13-12(22-13)10-5-17(19)16(6-14(8,10)3)15(4,23-16)7-20-17/h8,10-13,19H,5-7H2,1-4H3/t8?,10?,11?,12?,13?,14-,15?,16?,17?/m1/s1 |
InChI Key |
OINAUIRNJMJNQC-WGGSCDPLSA-N |
Isomeric SMILES |
CC1C(C2C(O2)C3[C@@]1(CC45C(O4)(COC5(C3)O)C)C)OC(=O)C |
Canonical SMILES |
CC1C(C2C(O2)C3C1(CC45C(O4)(COC5(C3)O)C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


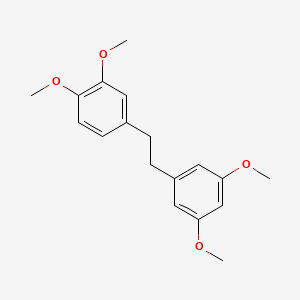
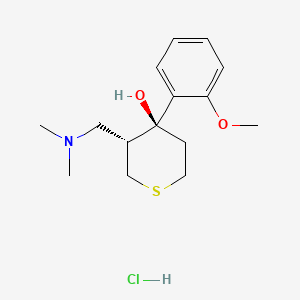

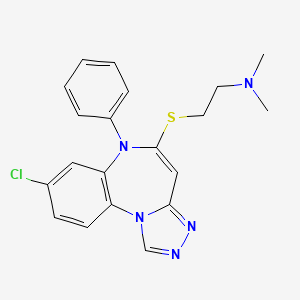
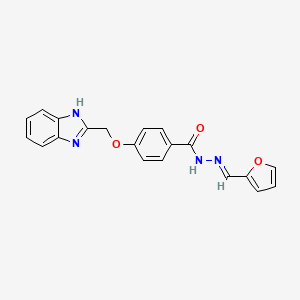

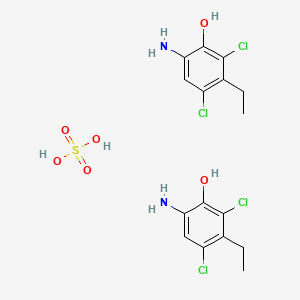
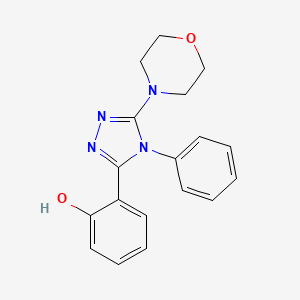
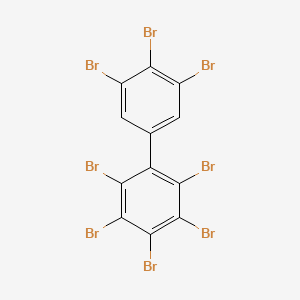
![17-[bis(prop-2-enyl)amino]-11-oxo-14-oxa-3,10-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2,4,6,8,12,15(20),16,18-nonaene-12-carbonitrile](/img/structure/B12705336.png)
